9-[4-(propan-2-yl)phenyl]-6-(thiophen-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
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Overview
Description
9-[4-(propan-2-yl)phenyl]-6-(thiophen-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound’s structure includes a quinazoline core, a triazole ring, and substituents such as a thiophene ring and an isopropylphenyl group. This unique combination of structural elements imparts specific chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-[4-(propan-2-yl)phenyl]-6-(thiophen-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis may start with the preparation of a quinazoline derivative, followed by the introduction of the triazole ring through cyclization reactions. The thiophene and isopropylphenyl groups are then introduced via substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and catalytic processes may be employed to enhance reaction efficiency and scalability. The choice of solvents, catalysts, and reaction conditions is crucial to achieving the desired product with minimal by-products.
Chemical Reactions Analysis
Types of Reactions
9-[4-(propan-2-yl)phenyl]-6-(thiophen-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxidation state of specific atoms within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce or replace substituents on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the specific reaction requirements.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with varying properties.
Scientific Research Applications
9-[4-(propan-2-yl)phenyl]-6-(thiophen-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of advanced materials, such as organic semiconductors and catalysts.
Mechanism of Action
The mechanism of action of 9-[4-(propan-2-yl)phenyl]-6-(thiophen-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Quinazoline Derivatives: Compounds with a quinazoline core, such as gefitinib and erlotinib, are known for their anticancer properties.
Triazole Derivatives: Compounds like fluconazole and itraconazole are well-known antifungal agents.
Thiophene Derivatives: Thiophene-containing compounds, such as pioglitazone, are used in the treatment of diabetes.
Uniqueness
The uniqueness of 9-[4-(propan-2-yl)phenyl]-6-(thiophen-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one lies in its combination of structural elements, which imparts a distinct set of chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C22H22N4OS |
---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
9-(4-propan-2-ylphenyl)-6-thiophen-2-yl-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
InChI |
InChI=1S/C22H22N4OS/c1-13(2)14-5-7-15(8-6-14)21-20-17(25-22-23-12-24-26(21)22)10-16(11-18(20)27)19-4-3-9-28-19/h3-9,12-13,16,21H,10-11H2,1-2H3,(H,23,24,25) |
InChI Key |
LHTWNFFHKVQQEF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2C3=C(CC(CC3=O)C4=CC=CS4)NC5=NC=NN25 |
Origin of Product |
United States |
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